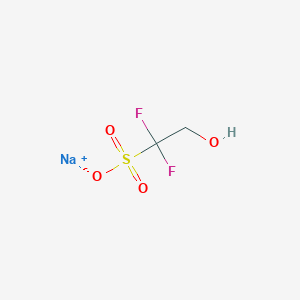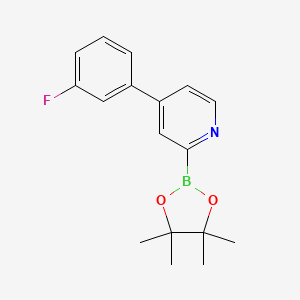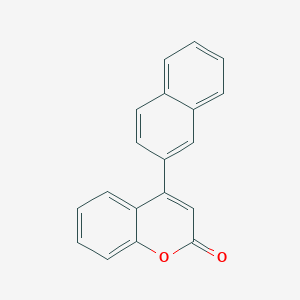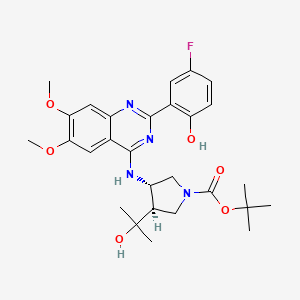
Sodium 2-hydroxy-1,1-difluoroethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-1,1-difluoroethanesulfonate is a chemical compound with the molecular formula C₂H₃F₂NaO₄S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonate group, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-hydroxy-1,1-difluoroethanesulfonate can be synthesized through several methods. One common method involves the reaction of 2-bromo-2,2-difluoroethanol with sodium dithionite and sodium hydrogencarbonate in a mixture of water and acetonitrile at 60°C for 12 hours . Another method includes the reaction of difluorohydroxyethanesulfonic acid sodium salt with 3-fluorobenzoyl chloride in the presence of triethylamine in dichloroethane at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-hydroxy-1,1-difluoroethanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the hydroxyl and sulfonate groups.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles that attack the electrophilic carbon atom bonded to the fluorine atoms.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the sulfonate group to a sulfinate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethane derivatives, while oxidation and reduction reactions can produce carbonyl and sulfinate compounds, respectively .
Applications De Recherche Scientifique
Sodium 2-hydroxy-1,1-difluoroethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-1,1-difluoroethanesulfonate involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules and synthetic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1,1-difluoro-2-hydroxyethanesulfonate
- 2-(Alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt
Uniqueness
Sodium 2-hydroxy-1,1-difluoroethanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in different fields .
Propriétés
Formule moléculaire |
C2H3F2NaO4S |
|---|---|
Poids moléculaire |
184.10 g/mol |
Nom IUPAC |
sodium;1,1-difluoro-2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H4F2O4S.Na/c3-2(4,1-5)9(6,7)8;/h5H,1H2,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
LZKVGVXWGQWLAI-UHFFFAOYSA-M |
SMILES canonique |
C(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

acetate](/img/structure/B14117186.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)

![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)
